molecular formula C16H25NO5 B5219245 N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid

Cat. No.: B5219245
M. Wt: 311.37 g/mol
InChI Key: XNGBRDASSJUOOD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine typically involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with butan-1-amine under suitable conditions to yield the desired amine. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various pathways. The phenoxy group may also interact with hydrophobic regions of proteins and enzymes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]butan-1-amine: Similar structure but with methoxy groups instead of methyl groups.

    N-[2-(3,4-dimethylphenoxy)ethyl]ethanamine: Shorter alkyl chain compared to butan-1-amine.

Uniqueness

N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the phenoxy and butan-1-amine groups allows for diverse interactions and applications.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.C2H2O4/c1-4-5-8-15-9-10-16-14-7-6-12(2)13(3)11-14;3-1(4)2(5)6/h6-7,11,15H,4-5,8-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGBRDASSJUOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC(=C(C=C1)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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